molecular formula C7H15NO B1313632 N-ethyltetrahydro-2H-pyran-4-amine CAS No. 211814-15-2

N-ethyltetrahydro-2H-pyran-4-amine

Cat. No. B1313632
M. Wt: 129.2 g/mol
InChI Key: MRBDURJWQDYZGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of “N-ethyltetrahydro-2H-pyran-4-amine” is C7H15NO . The InChI code is 1S/C7H15NO/c1-2-8-7-3-5-9-6-4-7/h7-8H,2-6H2,1H3 . The molecular weight is 129.2 g/mol .


Physical And Chemical Properties Analysis

“N-ethyltetrahydro-2H-pyran-4-amine” is a solid at room temperature . The compound is stable under recommended storage conditions .

Scientific Research Applications

Synthesis and Transformations

  • Advanced Synthesis Techniques : Researchers have developed advanced synthesis techniques for compounds related to N-ethyltetrahydro-2H-pyran-4-amine, highlighting their applicability in producing secondary amines and amides through condensation with aromatic aldehydes and ketones, followed by reduction processes. These methods exhibit significant potential for generating complex molecules with high specificity and yields, indicating their importance in medicinal chemistry and material science (Arutyunyan et al., 2017).

  • Eco-Friendly Synthesis Approaches : The synthesis of 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives using ultrasound-mediated condensation presents an eco-friendly and efficient protocol. This approach offers advantages such as shorter reaction times and higher yields, emphasizing the role of green chemistry in developing sustainable methods for chemical synthesis (Wang et al., 2011).

  • Chemoselective Synthesis : The chemoselective synthesis of 6-amino(alkoxy)-1,4,5,6-tetrahydropyridines from cyclic β-alkoxyvinyl α-ketoester showcases the versatility of N-ethyltetrahydro-2H-pyran-4-amine derivatives in producing a wide range of products. This method demonstrates the potential for synthesizing compounds with specific functional groups, useful in drug development and synthetic biology (Pretto et al., 2019).

Applications in Material Science and Medicinal Chemistry

  • Novel Compounds Creation : The studies highlight the creation of novel compounds such as dicarboxylic acid amides and diamides based on derivatives of N-ethyltetrahydro-2H-pyran-4-amine. These compounds have potential applications in material science for the development of new polymers and in medicinal chemistry as precursors for pharmaceuticals (Aghekyan et al., 2018).

  • Synthetic Methodologies for Heterocyclic Compounds : The development of synthetic methodologies for heterocyclic compounds using N-ethyltetrahydro-2H-pyran-4-amine derivatives underscores their significance in the synthesis of bioactive molecules. These methods are crucial for the discovery of new drugs and the study of biological processes (Ghorbani‐Vaghei et al., 2012).

Safety And Hazards

The safety data sheet for “N-ethyltetrahydro-2H-pyran-4-amine” should be consulted for detailed information . As with all chemicals, it should be handled with appropriate personal protective equipment and only used in a laboratory setting by trained personnel.

properties

IUPAC Name

N-ethyloxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-2-8-7-3-5-9-6-4-7/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRBDURJWQDYZGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00449950
Record name N-ethyltetrahydro-2H-pyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00449950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyltetrahydro-2H-pyran-4-amine

CAS RN

211814-15-2
Record name N-ethyltetrahydro-2H-pyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00449950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 211814-15-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

At 0° C. and with efficient cooling, 51 g (0.5 mol) of conc. sulfuric acid were added dropwise to a solution of 105 g (2.3 mol) of ethylamine in 0.5 l of methanol. 50 g (0.5 mol) of tetrahydro-2H-pyran-4-one and 18.8 g (0.3 mol) of sodium cyanoborhydride were then added successively. After 16 hours at room temperature, the methanol was distilled off, an excess of 10% strength aqueous sodium hydroxide solution was added and the aqueous phase was extracted three times with dichloromethane. The combined organic phases were washed neutral with water, dried over magnesium sulfate and filtered and the residue was distilled. Bp. 76-82° C. (20 mbar), yield 24 g. 1H NMR (250 MHz, in CDCl3): δ=0.86 (s, 1H), 1.13 (t, 3H), 1.40 (dq, 2H), 1.84 (m, 2H), 2.68 (m, 3H), 3.40 (dt, 2H), 3.98 (m, 2H).
Quantity
51 g
Type
reactant
Reaction Step One
Quantity
105 g
Type
reactant
Reaction Step One
Quantity
0.5 L
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
18.8 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.